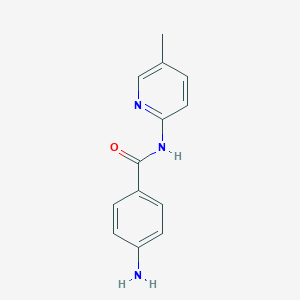
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Benzamide is a derivative of benzoic acid and is also known as 5-methyl-2-(p-aminophenyl) benzamide or N-(5-methyl-2-pyridyl)-p-aminobenzamide.
Mecanismo De Acción
Benzamide is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. PARP inhibitors have been found to be effective in the treatment of cancer, as they sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been found to be effective in the treatment of cancer, as they induce cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, benzamide has been found to have anti-inflammatory and analgesic effects, as it inhibits the activity of cyclooxygenases (COXs), enzymes that are involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, benzamide has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, benzamide has been found to have some cytotoxic effects, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the use of benzamide in scientific research. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of benzamide derivatives with improved solubility and reduced cytotoxicity. Finally, benzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Métodos De Síntesis
Benzamide can be synthesized by reacting 5-methyl-2-pyridylamine with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced to benzamide using a reducing agent such as zinc dust or sodium borohydride. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
Benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. Some of the scientific research applications of benzamide are discussed below.
Propiedades
Número CAS |
17710-08-6 |
|---|---|
Nombre del producto |
Benzamide, p-amino-N-(5-methyl-2-pyridyl)- |
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
Clave InChI |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Otros números CAS |
17710-08-6 |
Sinónimos |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
